molecular formula C31H52O B1210548 Agrostophyllinol

Agrostophyllinol

Cat. No.: B1210548
M. Wt: 440.7 g/mol
InChI Key: BEEARZYDKRRUMX-CQYRHOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agrostophyllinol is a triterpenoid compound with the molecular formula C₃₁H₅₂O and a molecular weight of 440.76 g/mol. It is characterized by a 24-methylene-lanosta-9(11)-en-3β-ol backbone . The compound has a melting point of 175°C and a specific optical rotation of [α]D = +46° (CHCl₃). It is primarily isolated from orchids of the genus Agrostophyllum, such as A. brevipes and A. callosum .

This compound exhibits notable pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities against specific human cancer cell lines . Its bioactivity is linked to its triterpenoid structure, which enables interactions with cellular targets such as enzymes and receptors involved in inflammation and apoptosis .

Properties

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

IUPAC Name

(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h15,20,22-23,25-27,32H,3,10-14,16-19H2,1-2,4-9H3/t22-,23-,25-,26+,27+,29-,30-,31+/m1/s1

InChI Key

BEEARZYDKRRUMX-CQYRHOJESA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C

Synonyms

24-methylenelanosta-9(11)-en-3beta-ol
agrostophyllinol

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • This compound and agrostophylline are triterpenoids with complex lanostane skeletons, whereas agrostophyllol and isoagrostophyllol are stilbenoids featuring simpler diaryl-ethene frameworks .
  • Agostrophyllin belongs to the phenanthropyran class, characterized by a fused phenanthrene-pyran system, distinct from the triterpenoid and stilbenoid classes .

Functional Comparison

Compound Pharmacological Activities Mechanism of Action (Proposed) Reference
This compound Anti-inflammatory, antimicrobial, cytotoxic Inhibits COX-2 and NF-κB pathways; disrupts cancer cell membranes
Agrostophylline Not explicitly reported (likely similar to triterpenoids) Unknown; may involve modulation of lipid signaling
Agrostophyllol Antimicrobial, antiplatelet, spasmolytic Binds to bacterial cell walls; inhibits platelet aggregation
Isoagrostophyllol Antimicrobial, anti-inflammatory Structural isomerism enhances solubility and target affinity
Agostrophyllin Antioxidant, cytotoxic Scavenges free radicals; induces apoptosis in cancer cells

Key Functional Differences :

  • This compound and agostrophyllin both exhibit cytotoxicity, but the former targets inflammation pathways (e.g., COX-2), while the latter acts via oxidative stress modulation .
  • Stilbenoids (agrostophyllol, isoagrostophyllol) show stronger antiplatelet and spasmolytic effects compared to triterpenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agrostophyllinol
Reactant of Route 2
Agrostophyllinol

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